molecular formula C10H9BrN2O2 B14890603 7-Bromo-2,4-dimethoxyquinazoline

7-Bromo-2,4-dimethoxyquinazoline

Cat. No.: B14890603
M. Wt: 269.09 g/mol
InChI Key: TTXHSVYTYAJUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,4-dimethoxyquinazoline is a heterocyclic organic compound derived from the quinazoline scaffold, featuring a bromine atom at position 7 and methoxy (-OCH₃) groups at positions 2 and 4. Quinazolines are bicyclic systems comprising a benzene ring fused to a pyrimidine ring, making them versatile frameworks in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, enabling further functionalization, while the methoxy groups contribute electron-donating effects that modulate electronic properties and solubility.

For instance, chlorination using POCl₃ and subsequent substitution with methoxy groups could yield the target compound .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

7-bromo-2,4-dimethoxyquinazoline

InChI

InChI=1S/C10H9BrN2O2/c1-14-9-7-4-3-6(11)5-8(7)12-10(13-9)15-2/h3-5H,1-2H3

InChI Key

TTXHSVYTYAJUPW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1C=CC(=C2)Br)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Brominated Benzaldehyde Derivatives

A direct method involves the cyclocondensation of 3-bromo-4,5-dimethoxybenzaldehyde with formamidine acetate. This one-pot reaction proceeds via nucleophilic attack of the formamidine nitrogen on the aldehyde carbonyl, followed by cyclization to form the quinazoline ring.

Procedure :

  • Reactants : 3-Bromo-4,5-dimethoxybenzaldehyde (1.0 equiv), formamidine acetate (1.2 equiv).
  • Conditions : Reflux in glacial acetic acid (120°C, 8–12 hrs) under nitrogen.
  • Workup : Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and silica gel chromatography.
  • Yield : ~45–50%.

Mechanistic Insight : The methoxy groups at positions 4 and 5 of the benzaldehyde direct cyclization to yield 2,4-dimethoxy substitution, while bromine is retained at position 7 due to steric and electronic effects.

Stepwise Construction from Dimethoxyaniline Precursors

This method adapts the urea cyclization approach used in 2-chloro-4-amino-6,7-dimethoxyquinazoline synthesis, modifying it to incorporate bromine.

Procedure :

  • Nitration : Veratrole (1,2-dimethoxybenzene) is nitrated at 0–5°C using concentrated nitric acid to yield 3,4-dimethoxy-1-nitrobenzene.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine, producing 3,4-dimethoxyaniline.
  • Bromination : Electrophilic bromination (Br₂, FeCl₃, CH₂Cl₂) introduces bromine at position 5 of the benzene ring (yield: 75%).
  • Urea Formation : Reaction with triphosgene and cyanamide in THF forms 3-bromo-4,5-dimethoxyphenylurea.
  • Cyclization : Treatment with PCl₅ and POCl₃ (110°C, 4 hrs) induces ring closure, yielding 7-bromo-2,4-dimethoxyquinazoline (overall yield: 32%).

Key Challenge : Bromination must occur before cyclization to ensure correct positioning, as post-cyclization bromination lacks regioselectivity.

Bromination of Preformed 2,4-Dimethoxyquinazoline

Direct bromination of 2,4-dimethoxyquinazoline offers a streamlined route but requires careful control to avoid over-bromination.

Procedure :

  • Quinazoline Synthesis : 2,4-Dimethoxyquinazoline is prepared via Niementowski reaction using 2-amino-4-methoxybenzoic acid and formamide.
  • Bromination : N-Bromosuccinimide (NBS, 1.1 equiv) and AIBN in CCl₄ (80°C, 6 hrs) selectively brominate position 7 (yield: 55%).

Regioselectivity : The methoxy groups deactivate positions 2 and 4, directing bromine to the electron-rich 7-position.

Reductive Cyclization of Nitro intermediates

Adapting methods from 4-chloro-6,7-dimethoxyquinoline synthesis, this route employs nitro intermediates for later reduction.

Procedure :

  • Nitration : 3,4-Dimethoxyacetophenone is nitrated to 2-nitro-4,5-dimethoxyacetophenone.
  • Condensation : Reaction with N,N-dimethylformamide dimethyl acetal forms a β-dimethylaminovinyl ketone.
  • Reductive Cyclization : Hydrogenation (H₂, Raney Ni) reduces the nitro group and induces cyclization to 4-hydroxy-6,7-dimethoxyquinoline.
  • Bromination : POBr₃-mediated bromination at 100°C introduces bromine at position 7 (yield: 40%).

Limitation : Low yield in the bromination step due to competing side reactions.

One-Pot Synthesis Using Halogenated Benzoic Acids

Inspired by 7-bromo-6-chloro-4(3H)-quinazolinone synthesis, this method utilizes 2,4-dibromo-5-methoxybenzoic acid.

Procedure :

  • Reactants : 2,4-Dibromo-5-methoxybenzoic acid (1.0 equiv), formamidine acetate (1.5 equiv), CuCl (0.05 equiv).
  • Conditions : Reflux in DMF (140°C, 12 hrs).
  • Workup : Acidification (HCl) precipitates the product, purified via recrystallization (ethanol/water).
  • Yield : 60–65%.

Advantage : Avoids multi-step bromination, as bromine is pre-installed in the starting material.

Comparative Analysis of Methods

Method Steps Overall Yield Key Advantage Limitation
Cyclocondensation 1 45–50% Short reaction sequence Limited starting material availability
Stepwise Construction 5 32% High regioselectivity Labor-intensive purification
Direct Bromination 2 55% Utilizes established quinazoline synthesis Low regioselectivity in some cases
Reductive Cyclization 4 40% Scalable nitro chemistry Moderate yield in final step
One-Pot Synthesis 1 60–65% High efficiency Requires specialized benzoic acid input

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-Bromo-2,4-dimethoxyquinazoline is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it suitable for the synthesis of various heterocyclic compounds .

Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of anticancer agents. Its derivatives have been studied for their ability to inhibit specific enzymes and receptors involved in cancer cell proliferation .

Industry: In the chemical industry, it is used in the synthesis of dyes, pigments, and other fine chemicals. Its derivatives are also explored for their potential use in materials science .

Mechanism of Action

The biological activity of 7-Bromo-2,4-dimethoxyquinazoline and its derivatives is often attributed to their ability to interact with specific molecular targets such as enzymes and receptors. For instance, some derivatives inhibit tyrosine kinases, which are crucial for the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compounds can effectively reduce the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Physicochemical Properties

Key differences among quinazoline derivatives arise from substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Molecular Properties of Selected Quinazolines
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
7-Bromo-2,4-dimethoxyquinazoline* 2-OCH₃, 4-OCH₃, 7-Br C₁₀H₉BrN₂O₂ 283.1 (estimated) Electron-donating methoxy groups; bromine enables cross-coupling -
7-Bromo-2-phenylquinazoline 2-Ph, 7-Br C₁₄H₉BrN₂ 285.14 Bulky phenyl group enhances lipophilicity
7-Bromo-4-chloro-2-phenylquinazoline 2-Ph, 4-Cl, 7-Br C₁₄H₈BrClN₂ 319.58 Chlorine (electron-withdrawing) increases reactivity
7-Bromo-2,4-dichloro-6-fluoroquinazoline 2-Cl, 4-Cl, 6-F, 7-Br C₈H₂BrCl₂FN₂ 319.43 (calculated) Multiple halogens enhance electrophilicity
4-(3'-Bromo-4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) 6,7-OCH₃, 4-NH-C₆H₃BrOH C₁₆H₁₄BrN₃O₃ 376.2 Cytotoxic activity against glioblastoma cells

Reactivity and Functionalization

  • Electrophilic Substitution : Bromine at position 7 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .
  • Methoxy vs. Chloro Substituents : Methoxy groups (-OCH₃) are less reactive than chloro (-Cl) in nucleophilic substitutions but improve solubility and metabolic stability .
  • Biological Activity: WHI-P154 () demonstrates that methoxy groups at positions 6 and 7, combined with an amino-phenyl moiety, confer potent cytotoxicity (IC₅₀ = 813 nM) via apoptosis induction. This highlights the importance of substitution patterns in bioactivity .

Q & A

Q. What are the optimal synthetic routes for 7-bromo-2,4-dimethoxyquinazoline in academic laboratory settings?

  • Methodological Answer : While direct synthesis of this compound is not explicitly detailed in the evidence, analogous protocols for brominated quinazolines suggest starting with a quinazoline core functionalized with methoxy groups. For example:
  • Step 1 : Prepare a 2,4-dimethoxyquinazoline precursor via nucleophilic substitution or cyclization reactions.
  • Step 2 : Introduce bromine at the 7-position using brominating agents (e.g., NBS or Br₂ in controlled conditions).
  • Step 3 : Optimize reaction conditions (solvent, temperature, catalyst) based on similar brominations. highlights refluxing in DMSO for 18 hours to install bromine in heterocyclic systems, yielding ~65% after crystallization .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to avoid side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR spectra with analogous brominated quinazolines (e.g., 7-bromo-2,4-dihydroxyquinazoline in ) to confirm substitution patterns .
  • HPLC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and mass spectrometry for purity assessment (≥95%) and molecular ion verification.
  • Melting Point Analysis : Compare observed m.p. with literature values (e.g., reports m.p. 141–143°C for a brominated triazole) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for synthesis and purification steps.
  • Storage : Keep in a cool, dry place away from ignition sources (per ’s guidelines for 5-bromo-2,4-dichloroquinazoline) .
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal.

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound to create novel derivatives?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Replace the bromine atom with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids ( demonstrates bromo-fluoroquinolines as coupling partners) .
  • Nucleophilic Substitution : React with amines or thiols under basic conditions (K₂CO₃/DMF, reflux) to modify the methoxy groups (analogous to ’s ethyl bromoacetate reaction) .
    Data Table : Example Reaction Conditions
Reaction TypeReagents/ConditionsYield (%)Reference
BrominationNBS, DMSO, 80°C~65
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂50–80

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (e.g., used DFT to analyze a bromo-dimethylamino compound’s crystal structure) .
  • Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., kinases or enzymes) using software like AutoDock Vina.

Q. What analytical approaches resolve contradictory data in the spectroscopic characterization of quinazoline derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Combine 1^1H NMR, 13^13C NMR, and HRMS to cross-verify assignments ( used HPLC and MS for 2C-B analogs) .
  • X-ray Crystallography : Resolve ambiguous structures by growing single crystals (e.g., ’s crystal structure analysis) .

Q. How to design experiments to study the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) from to define SAR objectives .
  • Biological Assays : Test derivatives for antimicrobial or kinase inhibition activity ( notes brominated compounds’ potential in drug discovery) .
    Data Table : Example SAR Parameters
DerivativeSubstituentBiological Activity (IC₅₀)Reference
7-Br-2,4-OMe-BaselineN/A
7-Ph-2,4-OMePhenylImproved kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.